molecular formula C13H9Cl3 B132048 1-Chloro-2-[dichloro(phenyl)methyl]benzene CAS No. 3509-85-1

1-Chloro-2-[dichloro(phenyl)methyl]benzene

Cat. No. B132048
CAS RN: 3509-85-1
M. Wt: 271.6 g/mol
InChI Key: PHRLCYSMTGTXMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve multiple steps and different reaction conditions. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a stereoselective dichlorocarbene addition followed by an addition reaction with phenyllithium and a key SnCl4-mediated benzannulation, yielding the product with high purity and yield . Similarly, the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane using Lewis and Brønsted acid catalysts results in chlorinated alkylation products . These methods could potentially be adapted for the synthesis of "1-Chloro-2-[dichloro(phenyl)methyl]benzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often determined using X-ray crystallography, as seen in the synthesis and structural determination of various compounds . The dihedral angles between the planes of substituent groups and the aromatic ring, as well as the intermolecular interactions, play a significant role in the molecular packing and properties of these compounds. For example, the dihedral angles between the chlorophenyl ring and the pyrazole ring in one of the compounds studied are significant and influence the molecular packing .

Chemical Reactions Analysis

Chlorinated aromatic compounds can participate in various chemical reactions due to the presence of reactive chloro groups. For instance, the reaction products of functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride include a range of chlorinated aromatic compounds . The presence of chloro groups can also facilitate further functionalization through reactions such as cross-couplings .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The presence of chloro substituents can affect properties such as solubility, density, and reactivity. Computational methods, such as density functional theory (DFT), are often used to predict these properties and to understand the electronic structure of the compounds . For example, the band gap energies, reactive sites, and excited state properties can be calculated to predict the reactivity and stability of the compounds in different solvent atmospheres .

Scientific Research Applications

Alkylation of Benzene

  • "1-Chloro-2-[dichloro(phenyl)methyl]benzene" is involved in the alkylation of benzene, particularly in the presence of Lewis and Brønsted acid catalysts. This process yields various alkylation products, including different phenylated butanes and indanes (Albar, Khalaf, & Bahaffi, 1997).

Stereochemistry in Friedel-Crafts Reaction

  • The compound plays a role in the stereochemistry of the Friedel-Crafts reaction. When reacted with benzene, it produces compounds like 3-phenyl-1-butanol and various chloro-butanol isomers. The reaction's stereochemical course varies with the type of catalyst used, demonstrating the compound's versatility in stereochemically diverse reactions (Segi et al., 1982).

Synthesis of Polycyclic and Aromatic Compounds

  • This chemical is used in the synthesis of aromatic compounds like ArCH2CH = CCl2 and its derivatives. It demonstrates the compound's application in creating complex chemical structures with specific functional groups (Freĭdlina, Semenov, & Nesmeyanov, 1959).

Use in Organic Letters and Catalysis

  • The compound is also used in various organic reactions and catalysis. For instance, it has been involved in the desulfurative chlorination of alkyl phenyl sulfides, highlighting its utility in functional group transformations (Canestrari et al., 2017).

Solid-Phase Peptide Synthesis

  • It is also pivotal in the preparation of resins used for solid-phase peptide synthesis, indicating its application in the field of biochemistry and pharmaceuticals (Lee, Ryoo, & Lee, 2007).

properties

IUPAC Name

1-chloro-2-[dichloro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRLCYSMTGTXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510145
Record name 1-Chloro-2-[dichloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[dichloro(phenyl)methyl]benzene

CAS RN

3509-85-1
Record name 1-Chloro-2-[dichloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TK Lee, SJ Ryoo, YS Lee - Tetrahedron letters, 2007 - Elsevier
2-Chlorotritylchloride (2-CTC) resin was prepared efficiently from 1% DVB-crosslinked polystyrene resin and 1-chloro-2-(dichloro(phenyl)methyl)benzene, which was easily obtained …
Number of citations: 24 www.sciencedirect.com
TK Lee, SJ Ryoo, YS Lee - Synfacts, 2007 - thieme-connect.com
Thieme E-Journals - Synfacts / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNFACTS Full-text search Full-text search …
Number of citations: 2 www.thieme-connect.com
TK Lee, JH Choi, SJ Ryoo… - Journal of Peptide Science …, 2007 - Wiley Online Library
Soft shell (SS) resins with a lightly or noncross‐linked shell layer were prepared by reducing the amount of cross‐linking agent, divinylbenzene (DVB), during seed suspension …
Number of citations: 5 onlinelibrary.wiley.com
NK Terrett - Combinatorial Chemistry-an Online Journal, 2007 - Elsevier
Number of citations: 0
P Castreno, EJ Thomas, AP Weston, UK Tambar… - Tetrahedron Letters, 2007
Number of citations: 0
李鹏 - 2009
Number of citations: 0

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